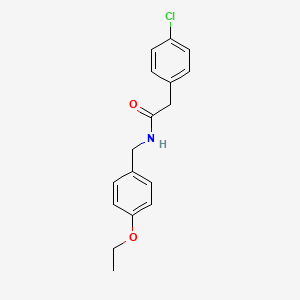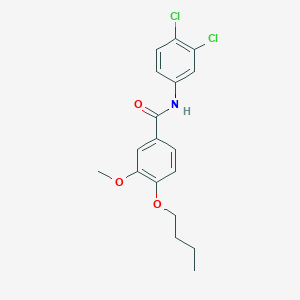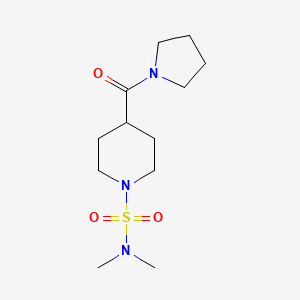
4-tert-butyl-N-(3-phenylpropyl)benzamide
Descripción general
Descripción
4-tert-butyl-N-(3-phenylpropyl)benzamide is a chemical compound that belongs to the class of benzamides. It is commonly used in scientific research for its various properties and effects.
Aplicaciones Científicas De Investigación
Synthesis and Properties of Ortho-linked Polyamides
4-tert-butyl-N-(3-phenylpropyl)benzamide derivatives have been utilized in the synthesis of novel polyamides. These polyamides, with flexible main-chain ether linkages and ortho-phenylene units, exhibit high thermal stability, solubility in polar solvents, and the ability to form transparent, flexible, and tough films. This makes them useful for applications requiring high-performance materials (Hsiao et al., 2000).
Chemosensor for Ba2+ Ion Detection and Live Cell Imaging
A phenoxazine-based fluorescence chemosensor, incorporating this compound, has been developed for the selective detection of Ba2+ ions. This chemosensor functions through an intramolecular charge transfer mechanism and has been demonstrated to effectively detect Ba2+ in live cell imaging, confirming its potential in biological applications (Ravichandiran et al., 2019).
Synthesis of Bis-(4-(Tert-Butyl)-N-(Methylcarbamothioyl) Benzamide)-Iron (III) Complex
In the field of drug discovery, particularly for anticancer drugs, derivatives of this compound have been synthesized and studied. For instance, the Bis-(4-(Tert-Butyl)-N-(Methylcarbamothioyl) Benzamide)-Iron (III) complex has shown promising interactions with ribonucleotide reductase enzyme, suggesting potential in cancer treatment (Ruswanto et al., 2021).
Discovery of Novel Farnesoid X Receptor (FXR) Antagonists
3-(tert-Butyl)-4-hydroxyphenyl benzamide derivatives, structurally related to this compound, have been discovered as moderate FXR antagonists. The systematic exploration of these derivatives has led to improved potency and stability, indicating their potential in therapeutic applications (Song et al., 2015).
Palladium-Catalyzed Synthesis of 4H-benzo[d][1,3]oxazin-4-ones
Research involving this compound has also focused on its use in palladium-catalyzed synthesis processes. These studies have led to the development of efficient methods for creating novel organic compounds, like 4H-benzo[d][1,3]oxazin-4-ones, demonstrating the compound's versatility in synthetic chemistry (Wang et al., 2015).
Propiedades
IUPAC Name |
4-tert-butyl-N-(3-phenylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c1-20(2,3)18-13-11-17(12-14-18)19(22)21-15-7-10-16-8-5-4-6-9-16/h4-6,8-9,11-14H,7,10,15H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOQTDFFWXZWEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-fluorophenyl)-2-{3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B4847182.png)
![N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4847188.png)

![N-{1-{[(2-methoxyethyl)amino]carbonyl}-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B4847202.png)

![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]benzamide](/img/structure/B4847218.png)
![6-({[4-(4-tert-butylphenyl)-3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4847219.png)

![dimethyl 5-{[({2-[(4-chlorophenyl)thio]ethyl}amino)carbonothioyl]amino}isophthalate](/img/structure/B4847236.png)
![N'-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B4847241.png)
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-nitrophenyl)urea](/img/structure/B4847244.png)
![5-{[5-(dimethylamino)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4847247.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}ethanol](/img/structure/B4847254.png)
![1-[3-(2-chlorophenoxy)propyl]-4-(2-naphthylsulfonyl)piperazine](/img/structure/B4847277.png)